molecular formula C17H17NO5 B120723 (R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid CAS No. 49857-06-9

(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid

Cat. No. B120723
CAS RN: 49857-06-9
M. Wt: 315.32 g/mol
InChI Key: IFIDDJPVCPJIQZ-OAHLLOKOSA-N
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Description

The compound is a derivative of propanoic acid, with additional functional groups attached . Propanoic acid is a simple carboxylic acid, and the additional groups could potentially alter its properties significantly.


Molecular Structure Analysis

Again, without specific information, I can only speculate on the molecular structure. The compound likely contains a propanoic acid backbone, with a phenylmethoxy carbonyl amino group attached .


Chemical Reactions Analysis

The compound likely undergoes reactions typical of carboxylic acids and amides . This could include reactions with bases, nucleophiles, or reducing agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific structure and functional groups present . It’s likely that the compound is polar due to the presence of the carbonyl and amino groups .

Safety And Hazards

As with any chemical compound, handling should be done with appropriate safety precautions. The compound could potentially be harmful if swallowed .

Future Directions

The future directions for research on this compound would depend on its specific properties and potential applications. It could be of interest in fields such as medicinal chemistry or materials science .

properties

IUPAC Name

(2R)-3-phenyl-2-(phenylmethoxycarbonylaminooxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-16(20)15(11-13-7-3-1-4-8-13)23-18-17(21)22-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIDDJPVCPJIQZ-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)ONC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)ONC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451460
Record name (R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid

CAS RN

49857-06-9
Record name (R)-|A-[[[(Phenylmethoxy)carbonyl]amino]oxy]-benzenepropanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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